molecular formula C18H13NO2S B14452778 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-98-2

6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14452778
CAS No.: 78489-98-2
M. Wt: 307.4 g/mol
InChI Key: UVRNUDYVRLOOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and have been widely used in various fields such as dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields an intermediate, which is then subjected to further reactions to introduce the ethylsulfanyl group. The reaction conditions often involve the use of palladium-catalyzed Buchwald-Hartwig amination reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5H-benzo[a]phenoxazin-5-one
  • 6-Chloro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-5H-benzo[a]phenothiazin-5-one

Uniqueness

6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .

Properties

CAS No.

78489-98-2

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

6-ethylsulfanylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C18H13NO2S/c1-2-22-18-16(20)12-8-4-3-7-11(12)15-17(18)21-14-10-6-5-9-13(14)19-15/h3-10H,2H2,1H3

InChI Key

UVRNUDYVRLOOHK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.